Dipyridamole monoacetate
Overview
Description
Dipyridamole is a phosphodiesterase inhibitor used to prevent postoperative thromboembolic events . It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . Dipyridamole also potentiates the antiaggregating action of prostacyclin .
Molecular Structure Analysis
Dipyridamole is a small molecule with the chemical formula C24H40N8O4 . It is structurally related to several phosphodiesterase (PDE) gene families (PDE1–PDE11) .
Chemical Reactions Analysis
Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .
Scientific Research Applications
Antiviral Applications : Dipyridamole has been shown to potentiate the effect of antiviral dideoxynucleoside drugs against HIV-1 by inhibiting the salvage of competing physiological nucleosides, as described in a study by Patel et al. (1991) in "Antimicrobial Agents and Chemotherapy" (Patel et al., 1991).
Cardiovirus Research : A study by Fata-Hartley and Palmenberg (2005) in the "Journal of Virology" noted that dipyridamole effectively inhibits mengovirus RNA replication, providing a useful tool for distinguishing between viral translation and RNA replication in cardiovirus research (Fata-Hartley & Palmenberg, 2005).
Therapeutic Benefits : Balakumar et al. (2014) in "Pharmacological Research" discussed the potential of dipyridamole in preventing secondary stroke, reducing inflammation, and oxidative stress, though its precise clinical application remains unclear (Balakumar et al., 2014).
Treatment of Chronic Stable Angina Pectoris : According to Picano (2001) in the "European Heart Journal," dipyridamole is an effective and safe treatment for chronic stable angina pectoris, with a similar effect to placebo in terms of time to first anginal pain and ST segment depression (Picano, 2001).
Influence on Endothelial Cell Metabolic Activity : A study by Aznar-Salatti et al. (1991) in "Thrombosis Research" showed that dipyridamole treatment alters endothelial cell metabolic activity, influencing the thrombogenic properties of extracellular matrix generated by treated cells (Aznar-Salatti et al., 1991).
Diabetes Mellitus Treatment : Sharma et al. (2014) in the "International Journal of Cardiology" found that low-dose dipyridamole treatment partially prevents diabetes mellitus-induced vascular endothelial and renal abnormalities in rats, suggesting potential therapeutic benefits for diabetic patients (Sharma et al., 2014).
Coronary Artery Disease Detection : The dipyridamole-echocardiography test is a valuable pharmacologic stress test for detecting coronary artery disease, as noted by Picano (1989) in the "European Heart Journal" (Picano, 1989).
Safety And Hazards
Future Directions
There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in coronary artery disease (CAD) and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .
properties
IUPAC Name |
2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUIQSSWULYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145968 | |
Record name | Dipyridamole monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyridamole monoacetate | |
CAS RN |
103638-43-3 | |
Record name | Dipyridamole monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipyridamole monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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